cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a bicyclic octane framework with a fluorophenyl group and a dimethylaminomethyl substituent, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Octane Core: This step involves the cyclization of appropriate precursors to form the bicyclo(2.2.2)octane framework.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Dimethylaminomethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine and formaldehyde in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the dimethylaminomethyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- cis-3-(p-Chlorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-3-(p-Bromophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-3-(p-Methylphenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
Uniqueness
The presence of the fluorophenyl group in cis-3-(p-Fluorophenyl)-2-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
62373-86-8 |
---|---|
Molecular Formula |
C17H25ClFN |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
[(2R,3S)-3-(4-fluorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24FN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1 |
InChI Key |
UMLCCPKKAFXBBH-IIXQMZGWSA-N |
Isomeric SMILES |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)F.[Cl-] |
Canonical SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)F)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.